Enzymatic Reduction: Stereospecific Processing by Methionine Sulfoxide Reductase A (MsrA)
D-Methionine (S)-S-oxide is specifically recognized and reduced by methionine sulfoxide reductase A (MsrA), an enzyme with absolute stereospecificity for the S-epimer of methionine sulfoxide [1]. In contrast, the (R)-epimer (such as L-methionine (R)-S-oxide) is not an efficient substrate for MsrA and instead requires MsrB for reduction [2]. This stereochemical discrimination directly impacts the compound's metabolic fate and utility as a specific substrate.
| Evidence Dimension | Enzymatic Substrate Specificity (MsrA) |
|---|---|
| Target Compound Data | Specifically reduced by MsrA |
| Comparator Or Baseline | L-Methionine (R)-S-oxide: Not reduced by MsrA; requires MsrB |
| Quantified Difference | Qualitative stereospecific discrimination; absolute preference for S-sulfoxide by MsrA |
| Conditions | In vitro enzyme assays with purified MsrA from mouse and S. aureus [2] |
Why This Matters
This stereospecificity ensures that when D-methionine (S)-S-oxide is employed as a substrate in MsrA activity assays, the measured reduction rates and kinetic parameters are directly attributable to the defined diastereomer, enabling precise characterization of MsrA function without interference from the R-epimer.
- [1] Moskovitz, J., Singh, V. K., Requena, J., Wilkinson, B. J., Jayaswal, R. K., & Stadtman, E. R. (2002). Purification and characterization of methionine sulfoxide reductases from mouse and Staphylococcus aureus and their substrate stereospecificity. Biochemical and Biophysical Research Communications, 290(1), 62–65. View Source
- [2] MetaCyc. (2024). EC 1.8.4.11 — peptide-methionine (S)-S-oxide reductase. Retrieved April 21, 2026, from http://metacyc.ai.sri.com/HUMAN/NEW-IMAGE?type=EC-NUMBER&object=EC-1.8.4.11 View Source
